2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Catalog No.
S3126467
CAS No.
953142-16-0
M.F
C15H23ClN2O2S
M. Wt
330.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benz...

CAS Number

953142-16-0

Product Name

2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

2-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C15H23ClN2O2S

Molecular Weight

330.87

InChI

InChI=1S/C15H23ClN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3

InChI Key

UUOGATSNPMMFAB-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl

solubility

not available

2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structure, which includes a chloro group, a piperidine ring, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the piperidine ring is significant as it often contributes to the pharmacological properties of compounds, particularly in terms of receptor interactions and enzyme modulation.

Without significant research on this specific compound, it is not possible to discuss its mechanism of action in biological systems.

  • Chlorine: Chlorine can be irritating and corrosive.
  • Sulfonamides: Certain sulfonamide drugs can cause allergic reactions or other side effects [].

Background and Synthesis

-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, also known as SR-57747, is a synthetic compound belonging to the class of sulfonamides. While the exact details of its discovery are not publicly available, scientific research suggests it was synthesized and investigated for its potential biological properties.

Potential Uses in Scientific Research

  • Ion Channel Modulation

    Some research indicates SR-57747 might interact with specific ion channels in the cell membrane, potentially affecting their function. Ion channels are crucial for regulating electrical signals within and between cells. Understanding how SR-57747 modulates ion channels could contribute to research on nerve impulses, muscle contractions, and other cellular processes ().

  • Anticonvulsant Activity

    Limited research suggests SR-57747 might exhibit anticonvulsant properties. Anticonvulsant drugs help control seizures. Further investigation is needed to determine the effectiveness and mechanism of SR-57747's potential anticonvulsant activity ().

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxidized derivatives of the piperidine ring.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding reduced forms of the sulfonamide group.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly when reacted with suitable nucleophiles under basic conditions.

The biological activity of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is primarily linked to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, related compounds have shown efficacy against viral infections, suggesting that this compound might also possess antiviral properties .

The synthesis of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

  • Formation of the Piperidine Intermediate: This is achieved by reacting isopropylamine with a suitable precursor under controlled conditions.
  • Chlorination of the Benzene Ring: A chlorinating agent such as thionyl chloride or phosphorus pentachloride is used to introduce the chloro group onto the benzene ring.
  • Formation of the Sulfonamide Group: The final step involves reacting the chlorinated benzene intermediate with a sulfonamide precursor in the presence of a base like triethylamine to facilitate nucleophilic substitution.

The applications of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide are diverse and include:

  • Pharmaceutical Development: Its potential as an antiviral agent makes it a candidate for further research in drug development.
  • Chemical Research: The compound serves as a useful intermediate in synthesizing other biologically active molecules due to its reactive functional groups.

Interaction studies have shown that 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide may interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions can lead to significant biological effects, such as inhibition of viral replication or modulation of signaling pathways. Further studies are required to elucidate the specific mechanisms and pathways involved .

Several compounds share structural similarities with 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamidePiperidine ring, indole structurePotential antitumor activity
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamideChlorinated benzene ring, methyl groupEnhanced solubility and bioavailability
4-(tert-butyl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamideTert-butyl substituent on benzeneIncreased lipophilicity for better membrane penetration

Uniqueness

The uniqueness of 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide lies in its combination of a chloro substituent with a piperidine structure and a sulfonamide group. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds. Its potential applications in antiviral therapies further highlight its significance in medicinal chemistry .

XLogP3

3.1

Dates

Last modified: 08-18-2023

Explore Compound Types